4-Bromo-2-cyclopropoxyaniline
Overview
Description
“4-Bromo-2-cyclopropoxyaniline” is a chemical compound with the molecular formula C9H10BrNO . It has a molecular weight of 228.09 g/mol . The molecule contains a total of 23 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “this compound” includes a bromine atom attached to a benzene ring, which is further connected to an amine group and a cyclopropoxy group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the data I retrieved .Scientific Research Applications
Metabolic Pathways and Toxicity Studies
Research on structurally related compounds like 4-Bromo-2,5-dimethoxyphenethylamine has provided insights into metabolic pathways and potential toxic effects. These studies, conducted with hepatocytes from various species, help in understanding the biotransformation and the interspecies differences in metabolism, which are crucial for assessing the toxicity and therapeutic potential of chemical compounds (Carmo et al., 2005).
Photocatalytic Reactions
Compounds with structures similar to 4-Bromo-2-cyclopropoxyaniline have been used in photocatalytic reactions to synthesize complex organic molecules. For instance, N-Aryl amino acids have been coupled with 2-Bromo-3,3,3-trifluoropropene in a photocatalytic process to produce 4-(Difluoromethylidene)-tetrahydroquinolines, demonstrating the utility of brominated compounds in organic synthesis (Zeng et al., 2022).
Organic Synthesis and Chemical Transformations
Research on similar brominated compounds has led to the development of new synthetic methodologies. For example, the study of bromination reactions of cyclopentenones has provided valuable insights into regio- and chemoselective bromination techniques, which are essential for the synthesis of various organic compounds and could be applicable to the functionalization of this compound (Shirinian et al., 2012).
Advanced Material Synthesis
Brominated compounds similar to this compound have been explored for the synthesis of advanced materials. For example, the synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s and their high-spin cationic states have been studied, which could suggest potential applications in electronic materials and devices (Ito et al., 2002).
Properties
IUPAC Name |
4-bromo-2-cyclopropyloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAHRTMNFJFYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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